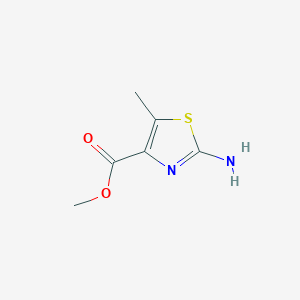

Methyl 2-amino-5-methylthiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFCEYUYBJVUED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360614 | |

| Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63257-03-4 | |

| Record name | Methyl 2-amino-5-methylthiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on Methyl 2-amino-5-methylthiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-methylthiazole-4-carboxylate is a heterocyclic compound belonging to the 2-aminothiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its utility as a versatile building block for the synthesis of more complex structures. The 2-aminothiazole ring system is a key feature in drugs developed for a range of therapeutic areas, including the treatment of allergies, hypertension, inflammation, and infections caused by bacteria and HIV.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral data, and biological significance of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₂S | [2] |

| Molecular Weight | 172.20 g/mol | [2] |

| CAS Number | 63257-03-4 | [2] |

| Appearance | Pale yellow powder / Solid | [2][3] |

| Melting Point | 165–168 °C | [3] |

| Boiling Point (Predicted) | 301.3±22.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.339±0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.94±0.10 | [4] |

| Storage Temperature | 2-8°C (protect from light) | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of synthesized compounds. The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Assignment | Reference |

| ¹H NMR | DMSO-d₆ | 2.49 | s | 3H (thiazole-CH₃) | [3] |

| 3.70 | s | 3H (ester-OCH₃) | [3] | ||

| 6.97 | s | 2H (NH₂) | [3] | ||

| ¹³C NMR | DMSO-d₆ | 12.7 | - | thiazole-CH₃ | [3] |

| 52.1 | - | ester-OCH₃ | [3] | ||

| 135.2 | - | C5-thiazole | [3] | ||

| 137.1 | - | C4-thiazole | [3] | ||

| 164.3 | - | C=O (ester) | [3] | ||

| 167.5 | - | C2-thiazole (C-NH₂) | [3] |

Infrared (IR) Spectroscopy

| Wavenumber (νₘₐₓ) in cm⁻¹ | Assignment | Reference |

| 3433 | N-H stretch (amine) | [3] |

| 1688 | C=O stretch (conjugated ester) | [3] |

Mass Spectrometry (MS)

| Ionization Method | Calculated m/z (M+H)⁺ | Found m/z (M+H)⁺ | Reference |

| FTMS-ESI | 173.0385 | 173.0379 | [3] |

Synthesis and Reactivity

This compound and its derivatives are typically synthesized via the Hantzsch thiazole synthesis. A common method involves the reaction of an α-haloketone with a thiourea derivative.

A general one-pot procedure for the synthesis of related 2-substituted-4-methylthiazole-5-carboxylates has been described, which is more efficient than traditional two-step methods.[1] This involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by the addition of thiourea.[1] The ethyl ester analogue, ethyl 2-amino-4-methylthiazole-5-carboxylate, is a significant building block in organic synthesis, particularly for preparing medicinally important agents.[1]

The amino group at the C2 position can be further modified. For instance, it can be acylated to form amides, which can lead to derivatives with altered biological activities.[5][6]

Experimental Protocol: General Synthesis of 2-Amino-5-derivatized 4-carboxylate Thiazoles

The following is a general procedure adapted from the literature for the synthesis of related compounds, which can be modified for this compound.

General Procedure A:

-

Dissolve methyl dichloroacetate in anhydrous ether at 0°C.

-

Add the appropriate aldehyde (in this case, a precursor to the 5-methyl group) to the stirring solution.

-

Add sodium methoxide (NaOMe) to the reaction mixture.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated and purified, typically by recrystallization.

Note: This is a generalized protocol and specific reaction conditions such as stoichiometry, temperature, and reaction time would need to be optimized for the synthesis of the title compound.

Biological and Pharmacological Significance

The 2-aminothiazole-4-carboxylate scaffold is a promising template for the development of new therapeutic agents.[3][7] Derivatives of this core structure have shown a wide range of biological activities.

Antimicrobial Activity

Several derivatives of the 2-aminothiazole-4-carboxylate scaffold have been identified as having potent activity against Mycobacterium tuberculosis H37Rv.[3][7] For example, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml (240 nM).[3][7] This highlights the potential of this class of compounds in the development of new anti-tubercular drugs. Some derivatives have also demonstrated antibacterial activity against Gram-positive bacteria and moderate antifungal activity.[8]

Anticancer Activity

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have been reported to exhibit significant antileukemic activity against various human cells, indicating a potential for antineoplastic applications.[1] Further studies have shown that certain bifunctional derivatives possess a broad spectrum of anticancer activity against numerous tumor cell lines.[8]

Other Biological Activities

The broader class of 2-aminothiazoles has been investigated for a variety of other pharmacological effects, including anti-inflammatory, antioxidant, and antiviral activities.[9][10][11]

Logical Relationships and Workflows

The following diagrams illustrate the general synthesis pathway and the relationship between the core structure and its potential biological applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound AldrichCPR 63257-03-4 [sigmaaldrich.com]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-4-methylthiazole-5-carboxylic acid [myskinrecipes.com]

- 10. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Guide: Methyl 2-amino-5-methylthiazole-4-carboxylate

CAS Number: 63257-03-4

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-5-methylthiazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its known biological activities and potential applications. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a pale-yellow to yellow-brown solid. Its key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63257-03-4 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂S | [1][3] |

| Molecular Weight | 172.20 g/mol | [4] |

| Physical Form | Pale-yellow to Yellow-brown Solid | |

| Purity | Available in purities of 96%, 97%, and 98% | [1] |

| Melting Point | 165–168°C | [5] |

| Storage Temperature | 2-8°C, Keep in a dark and dry place | |

| SMILES String | COC(=O)c1nc(N)sc1C | [4] |

| InChI Key | ZPFCEYUYBJVUED-UHFFFAOYSA-N | [4] |

Safety and Handling

This compound is classified as harmful if swallowed (Acute Tox. 4 Oral) and is associated with the GHS07 pictogram (exclamation mark).[4] Standard laboratory safety protocols should be followed when handling this chemical, including the use of personal protective equipment. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound has been reported in the scientific literature.[5] The following protocol is based on this reported method.

General Procedure A for Synthesis: [5]

-

Reactants:

-

Appropriate α-ketoester

-

Thiourea

-

A suitable solvent (e.g., ethanol)

-

-

Procedure:

-

Dissolve the α-ketoester and thiourea in the solvent.

-

The reaction mixture is typically heated under reflux for a specified period.

-

Upon completion, the reaction mixture is cooled, and the product is isolated.

-

Purification of the crude product can be achieved by recrystallization from an appropriate solvent to yield the final product as a pale yellow powder.[5]

-

The synthesis of the title compound, this compound, yielded a pale yellow powder with a melting point of 165–168°C.[5] Spectroscopic data confirmed the structure of the compound.[5]

Biological Activity and Potential Applications

This compound and its derivatives have garnered significant interest due to their diverse biological activities. The 2-aminothiazole scaffold is a key pharmacophore in numerous clinically used drugs.

Antimicrobial and Antitubercular Activity

Derivatives of 2-aminothiazole-4-carboxylate have been identified as having potent activity against Mycobacterium tuberculosis H37Rv.[5] Some derivatives have shown inhibitory activity against the β-ketoacyl-ACP synthase mtFabH, a key enzyme in the fatty acid synthesis pathway of the bacterium.[5] The 2-aminothiazole-4-carboxylate scaffold is considered a promising template for the development of new anti-tubercular agents.[5]

Anticancer and Antimicrobial Potential

Thiazole derivatives are recognized for their potential in treating a range of conditions, including allergies, hypertension, and inflammation. Furthermore, derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have demonstrated significant antileukemic activity and show promise as antineoplastic agents.[6] Some bifunctional derivatives have also been evaluated for their in vitro antimicrobial and anticancer activities, with some compounds showing notable bactericidal activity, particularly against Gram-positive bacteria.

Antioxidant Activity

Derivatives of 2-amino-5-methylthiazole containing a 1,3,4-oxadiazole-2-thiol moiety have been synthesized and evaluated for their antioxidant properties.[7] Certain synthesized compounds exhibited significant radical scavenging potential in various assays.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Caption: Generalized workflow for the synthesis of this compound.

Potential Mechanism of Action of Derivatives

The diagram below depicts the inhibitory action of certain 2-aminothiazole derivatives on a key enzyme in Mycobacterium tuberculosis.

Caption: Inhibitory action of 2-aminothiazole derivatives on mtFabH in M. tuberculosis.

References

- 1. CAS 63257-03-4: Methyl 2-amino-5-methyl-1,3-thiazole-4-car… [cymitquimica.com]

- 2. This compound, CasNo.63257-03-4 Hangzhou Dingyan Chem Co., Ltd China (Mainland) [dingyanchem.lookchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound AldrichCPR 63257-03-4 [sigmaaldrich.com]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-5-methylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of Methyl 2-amino-5-methylthiazole-4-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical Structure and Identification

This compound is a thiazole derivative characterized by an amino group at the 2-position, a methyl group at the 5-position, and a methyl carboxylate group at the 4-position.

DOT Script of the Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Reference |

| IUPAC Name | Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | |

| CAS Number | 63257-03-4 | [1][2] |

| Molecular Formula | C₆H₈N₂O₂S | [1] |

| Molecular Weight | 172.20 g/mol | [1] |

| Canonical SMILES | COC(=O)c1nc(N)sc1C | [1] |

| InChI | 1S/C6H8N2O2S/c1-3-4(5(9)10-2)8-6(7)11-3/h1-2H3,(H2,7,8) | [1] |

| InChI Key | ZPFCEYUYBJVUED-UHFFFAOYSA-N | [1] |

| Physical Form | Solid, pale yellow powder | [3] |

| Melting Point | 165–168 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data Summary

| Technique | Data | Reference |

| ¹H NMR | (270 MHz, DMSO-d₆) δ 2.49 (s, 3H), 3.70 (s, 3H), 6.97 (s, 2H) | [3] |

| ¹³C NMR | (270 MHz, DMSO-d₆) δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5 | [3] |

| IR (υₘₐₓ) | 3433 cm⁻¹ (N-H stretch, amine), 1688 cm⁻¹ (C=O stretch, conjugated ester) | [3] |

| Mass Spec. | FTMS-ESI calculated C₆H₉N₂O₂S (M+H) 173.0385, found 173.0379 | [3] |

Synthesis

The synthesis of 2-aminothiazole-4-carboxylate derivatives often follows a common pathway involving the Hantzsch thiazole synthesis. A widely adopted one-pot procedure for the synthesis of the ethyl ester analog provides a representative method.[4]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate [4]

This protocol describes the synthesis of the ethyl ester, which is analogous to the synthesis of the methyl ester.

-

Bromination: To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system of water and THF at a temperature below 0°C, N-bromosuccinimide (NBS) (1.2 equivalents) is added. The reaction mixture is stirred at room temperature for 2 hours. The disappearance of the starting material is monitored by thin-layer chromatography (TLC).

-

Cyclization: Thiourea (1 equivalent) is then added to the reaction mixture.

-

Heating: The reaction mixture is heated to 80°C for 2 hours.

-

Work-up and Purification: The product, Ethyl 2-amino-4-methylthiazole-5-carboxylate, is then isolated and purified using standard laboratory techniques.

DOT Script of the Synthesis Workflow:

Caption: One-pot synthesis workflow for a 2-aminothiazole-4-carboxylate derivative.

Biological Significance and Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of 2-aminothiazole-4-carboxylate have demonstrated a range of therapeutic potentials.

Anti-tubercular Activity:

The 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for the development of new anti-tubercular agents.[3] Some derivatives have shown excellent activity against Mycobacterium tuberculosis H37Rv.[3] The proposed mechanism of action for some of these compounds involves the inhibition of the β-ketoacyl-ACP synthase mtFabH, an enzyme essential for fatty acid synthesis in the bacterium.[3]

DOT Script of the Potential Anti-Tubercular Signaling Pathway:

Caption: Proposed mechanism of action for anti-tubercular 2-aminothiazole derivatives.

Anticancer and Other Activities:

Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate have also been reported to exhibit significant antileukemic activity.[4] The broader class of 2-aminothiazoles has found applications in drug development for treating a variety of conditions, including allergies, hypertension, inflammation, schizophrenia, and bacterial and HIV infections.[4] Furthermore, these compounds serve as versatile building blocks in organic synthesis for creating medicinally important agents.[4][5]

References

- 1. This compound AldrichCPR 63257-03-4 [sigmaaldrich.com]

- 2. 2-AMINO-5-METHYL-THIAZOLE-4-CARBOXYLIC ACID METHYL ESTER Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Buy Ethyl 2-amino-5-methylthiazole-4-carboxylate | 72054-60-5 [smolecule.com]

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically approved drugs and a vast library of compounds under investigation.[1][2][3] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and antidiabetic properties. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic motif.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

2-Aminothiazole derivatives have demonstrated potent cytotoxic effects against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[3][4] The primary mechanisms underlying their anticancer action involve the induction of programmed cell death (apoptosis) and the arrest of the cell cycle, thereby preventing cancer cell proliferation.[1]

Quantitative Anticancer Activity

The in vitro anticancer efficacy of 2-aminothiazole derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50). The following table summarizes the cytotoxic activity of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM[1] |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | A549 (Lung Cancer) | Strong antiproliferative activity[1] |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM[3] |

| Compound 20 | SHG-44 (Glioma) | 4.03 µM[3] |

| TH-39 | K562 (Leukemia) | 0.78 µM[1] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM[3] |

| Compounds 23 and 24 | PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM[3] |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50)[1] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50)[1] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast Cancer) | 0.8 µM[5] |

| 2-aminobenzothiazole derivative 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 µM[6] |

| 2-aminobenzothiazole derivative 13 | A549 (Lung Cancer) | 9.62 ± 1.14 µM[6] |

| 2-aminobenzothiazole derivative 13 | A375 (Melanoma) | 8.07 ± 1.36 µM[6] |

| 2-aminobenzothiazole derivative 54 | MCF-7 (Breast Cancer) | Potent PI3Kα inhibitor (IC50 = 1.03 nM)[6] |

| Thiazole derivative 18 | A549, MCF-7, U-87 MG, HCT-116 | IC50 = 0.50–4.75 μM[7] |

| Thiazole derivative 19 | MCF-7, U87 MG, A549, HCT116 | IC50 = 0.30–0.45 μM[7] |

Signaling Pathways in Anticancer Activity

The anticancer effects of 2-aminothiazole derivatives are often mediated through the modulation of critical signaling pathways that regulate cell survival and proliferation. A key mechanism is the induction of apoptosis, frequently through the intrinsic pathway. This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][8] This altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, triggering the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[1] Furthermore, some derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival, and is often hyperactivated in cancer.[7][9]

Experimental Workflow for Anticancer Evaluation

The assessment of the anticancer potential of novel 2-aminothiazole derivatives typically follows a multi-step experimental workflow, beginning with in vitro cytotoxicity screening and progressing to more detailed mechanistic studies.

Antimicrobial Activity: Combating Pathogenic Microbes

2-Aminothiazole derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[5] Their efficacy has been demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[10]

Quantitative Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the standard measure of in vitro antimicrobial potency. The following table presents the MIC values for selected 2-aminothiazole derivatives against various microbial strains.

| Compound/Derivative | Target Organism | MIC (µg/mL) |

| Piperazinyl derivative (121d) | Staphylococcus aureus (MRSA) | 4[10] |

| Piperazinyl derivative (121d) | Escherichia coli | 8[10] |

| Thiazolyl-thiourea (124) | Staphylococcus aureus | 4 - 16[10] |

| Thiazolyl-thiourea (124) | Staphylococcus epidermidis | 4 - 16[10] |

| N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55) | Mycobacterium tuberculosis | 0.008[10] |

| Thiourea derivative (3) | Gram-positive cocci | 2 - 32[10] |

| Thiourea derivative (9) | Gram-positive cocci | 2 - 32[10] |

| 2-AMO derivative 6b | Mycobacterium tuberculosis H37Rv | 6.25[11] |

| 2-AMO derivative 7b | Mycobacterium tuberculosis H37Rv | 6.25[11] |

| Thiazole derivative 117 (R1 = OCH3) | Escherichia coli | Remarkable efficacy[5] |

| Thiazole derivative 117 (R1 = CH3) | Escherichia coli | Remarkable efficacy[5] |

Other Notable Biological Activities

Beyond their anticancer and antimicrobial properties, 2-aminothiazole derivatives have shown promise in several other therapeutic areas.

Anti-inflammatory Activity

Certain derivatives have demonstrated anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LO). For example, a series of 2-aminothiazole-featured pirinixic acid derivatives were identified as potent dual inhibitors of 5-LO and microsomal prostaglandin E2 synthase-1 (mPGES-1), with IC50 values in the sub-micromolar range.[12]

Antioxidant Activity

Many 2-aminothiazole derivatives exhibit significant antioxidant properties, which are often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The antioxidant capacity is typically expressed as the IC50 value, representing the concentration required to scavenge 50% of the free radicals. For instance, one aminothiazole derivative showed a hydroxyl radical scavenging IC50 of 10.51 µM and a superoxide anion radical scavenging IC50 of 10.75 µM, outperforming standard antioxidants like ascorbic acid and trolox in the study.[13]

Antiviral and Antidiabetic Activities

The therapeutic potential of 2-aminothiazoles extends to antiviral and antidiabetic applications. While extensive quantitative data is still emerging, preliminary studies have indicated their ability to inhibit viral replication and modulate key enzymes involved in glucose metabolism, such as α-glucosidase.[13]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activities of 2-aminothiazole derivatives.

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the 2-aminothiazole derivative for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry, detecting FITC fluorescence in the FL1 channel and PI fluorescence in the FL2 channel.

Broth Microdilution for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of twofold dilutions of the agent in a liquid growth medium against a standardized inoculum of a specific microorganism.

Protocol:

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the 2-aminothiazole derivative and perform serial twofold dilutions in a 96-well microtiter plate containing broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Conclusion

2-Aminothiazole derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammation underscores their significant therapeutic potential. The continued exploration of this chemical scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is poised to yield novel and effective therapeutic agents for a variety of human diseases. The experimental frameworks and data presented in this guide are intended to facilitate these ongoing research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents_Chemicalbook [chemicalbook.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]

- 9. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aminothiazole-featured pirinixic acid derivatives as dual 5-lipoxygenase and microsomal prostaglandin E2 synthase-1 inhibitors with improved potency and efficiency in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of Methyl 2-amino-5-methylthiazole-4-carboxylate

For: Researchers, Scientists, and Drug Development Professionals

Topic: An In-depth Analysis of the Solubility of Methyl 2-amino-5-methylthiazole-4-carboxylate

This technical guide provides a comprehensive overview of the solubility and relevant physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental solubility data in public literature, this guide focuses on established methodologies for its determination and the broader context of its potential biological significance.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various solvents remains largely unpublished. To facilitate future research and provide a template for data presentation, the following table is provided for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |

| Water | 25 | e.g., Shake-Flask with HPLC | (To be determined) | ||

| Ethanol | 25 | e.g., Shake-Flask with HPLC | (To be determined) | ||

| Methanol | 25 | e.g., Shake-Flask with HPLC | (To be determined) | ||

| DMSO | 25 | e.g., Shake-Flask with HPLC | (To be determined) | ||

| Acetonitrile | 25 | e.g., Shake-Flask with HPLC | (To be determined) | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | e.g., Shake-Flask with HPLC | (To be determined) |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for drug development. The following are detailed, standardized protocols that can be employed to quantify the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Materials:

-

This compound (solid powder)

-

Selected solvents (e.g., water, ethanol, DMSO, PBS at pH 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after the equilibration period.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining microparticles, filter the aliquot using a syringe filter chemically compatible with the solvent.

-

Dilution: Dilute the filtered, saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

Analytical Quantification: HPLC Method

HPLC is a precise method for determining the concentration of a compound in a solution.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1100 series or equivalent with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid, depending on the compound's properties). The exact ratio should be optimized to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, saturated sample solution and record its peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to obtain the solubility of the compound in the original saturated solution.

Analytical Quantification: UV-Vis Spectrophotometry

For compounds with a strong chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.

Procedure:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted, saturated sample solution at λmax.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the solubility.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

Biological Context: 2-Aminothiazole Derivatives in Drug Discovery

This compound belongs to the 2-aminothiazole class of compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a common motif in molecules that exhibit a wide range of biological activities.[1][2][3] Derivatives of 2-aminothiazole have been investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.[4][5] For instance, some 2-aminothiazole-4-carboxylate derivatives have shown activity against Mycobacterium tuberculosis.[6]

The diagram below illustrates a simplified conceptual pathway for the progression of a 2-aminothiazole derivative, such as the target compound, in an early-stage drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

Spectroscopic Profile of Methyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-amino-5-methylthiazole-4-carboxylate, a key intermediate in the synthesis of various biologically active compounds. The following sections present a comprehensive summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₈N₂O₂S, with a molecular weight of 172.20 g/mol .[1] The structural and electronic characteristics of this molecule have been elucidated through various spectroscopic techniques, and the key quantitative data is summarized below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.49 | Singlet | 3H | -CH₃ (at C5) |

| 3.70 | Singlet | 3H | -OCH₃ (ester) |

| 6.97 | Singlet | 2H | -NH₂ (amine) |

| Solvent: DMSO-d₆, Frequency: 270 MHz[2] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 12.7 | -CH₃ (at C5) |

| 52.1 | -OCH₃ (ester) |

| 135.2 | Thiazole C5 |

| 137.1 | Thiazole C4 |

| 164.3 | C=O (ester) |

| 167.5 | Thiazole C2 |

| Solvent: DMSO-d₆, Frequency: 270 MHz[2] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are detailed below.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |

| 3433 | N-H stretch (amine) |

| 1688 | C=O stretch (conjugated ester) |

| Technique: Attenuated Total Reflection (ATR)[2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry data for this compound is provided.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

| FTMS-ESI | 173.0385 | 173.0379 |

| Technique: Fourier Transform Mass Spectrometry - Electrospray Ionization[2] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and carbon (¹³C) NMR spectra were acquired on a JEOL EX 270 spectrometer operating at 270 MHz.[2] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. The multiplicity of the signals is indicated as singlet (s).[2]

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a Jasco FT-IR-4200 spectrometer using the Attenuated Total Reflection (ATR) mode.[2] The wavenumbers (νₘₐₓ) are expressed in reciprocal centimeters (cm⁻¹).[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry was performed using a JEOL JMS-700 Dual-sector High-resolution Mass Spectrometer with Fourier transform electrospray ionization (FTMS-ESI).[2] The mass-to-charge ratio (m/z) for the molecular ion plus a proton [M+H]⁺ was determined.[2]

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis of 2-Amino-5-Methylthiazole

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on the preparation of 2-amino-5-methylthiazole, a valuable building block in medicinal chemistry. This guide includes detailed experimental protocols, quantitative data, and a mechanistic exploration of the synthesis.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a classic and versatile method for the preparation of thiazole derivatives.[1] The reaction involves the cyclocondensation of an α-haloketone with a thioamide. This method is widely employed in the synthesis of various substituted thiazoles, which are key structural motifs in many biologically active compounds and pharmaceuticals. Thiazole derivatives exhibit a broad range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of 2-aminothiazoles is a significant application of the Hantzsch reaction, typically utilizing thiourea as the thioamide component. The general reaction is known for its simplicity and often proceeds with high yields.

Synthesis of 2-Amino-5-Methylthiazole

The synthesis of 2-amino-5-methylthiazole via the Hantzsch method involves the reaction of a halopropanone (such as 1-chloro-2-propanone or 1-bromo-2-propanone) with thiourea. The reaction proceeds through the initial formation of an isothiouronium salt, followed by intramolecular cyclization and dehydration to yield the final thiazole product.

Reaction Scheme

The overall reaction for the synthesis of 2-amino-5-methylthiazole is as follows:

Caption: General reaction scheme for the Hantzsch synthesis of 2-amino-5-methylthiazole.

Quantitative Data

The following table summarizes the key quantitative data for the Hantzsch synthesis of 2-amino-5-methylthiazole.

| Parameter | Value | Reference |

| Reactants | 1-Chloro-2-propanone, Thiourea | |

| Solvent | Ethanol or Water | |

| Reaction Temperature | Reflux | |

| Reaction Time | 2-4 hours | |

| Typical Yield | 70-85% | [2] |

| Melting Point | 44-45 °C | [2] |

| Appearance | White to pale yellow solid |

Note: The yield and reaction conditions can be optimized based on the specific scale and laboratory setup.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of 2-amino-5-methylthiazole.

Materials:

-

1-Chloro-2-propanone (1.0 mol, 92.5 g)

-

Thiourea (1.0 mol, 76.1 g)

-

Ethanol (or Water), 200 mL

-

Sodium hydroxide (solid)

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

500 mL round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 500 mL round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, suspend thiourea (76.1 g, 1.0 mol) in 200 mL of ethanol.

-

Begin stirring the suspension and add 1-chloro-2-propanone (92.5 g, 1.0 mol) dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add solid sodium hydroxide with stirring and cooling until the solution is basic.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer three times with 100 mL portions of diethyl ether.

-

Combine the organic layer and the ethereal extracts. Dry the combined organic phase over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure to yield 2-amino-5-methylthiazole as a solid.

Mechanistic Pathway

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Step-wise mechanism of the Hantzsch synthesis for 2-amino-5-methylthiazole.

Mechanism Description:

-

Nucleophilic Attack: The sulfur atom of thiourea, being a strong nucleophile, attacks the α-carbon of 1-halo-2-propanone, displacing the halide ion to form an S-alkylisothiouronium salt.

-

Tautomerization: The intermediate undergoes tautomerization to form a more reactive enol or enamine intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the isothiourea moiety then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, a 4-hydroxy-4,5-dihydrothiazole derivative.

-

Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the aromatic 2-amino-5-methylthiazole.

Conclusion

The Hantzsch thiazole synthesis remains a highly efficient and straightforward method for the preparation of 2-amino-5-methylthiazole. Its operational simplicity and generally high yields make it a valuable tool for both academic research and industrial drug development. The understanding of its mechanism allows for further optimization and adaptation for the synthesis of a wide array of thiazole derivatives. This guide provides the essential technical details to successfully implement this important reaction for the synthesis of a key pharmaceutical building block.

References

"starting materials for Methyl 2-amino-5-methylthiazole-4-carboxylate synthesis"

Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for obtaining this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary focus is on the widely employed Hantzsch thiazole synthesis, detailing both one-pot and two-step methodologies. This document outlines the critical starting materials, provides detailed experimental protocols, and presents quantitative data in a structured format for researchers, scientists, and professionals in drug development.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various biologically active compounds. The 2-aminothiazole scaffold is a prominent feature in pharmaceuticals developed for a range of therapeutic areas, including the treatment of allergies, inflammation, hypertension, and bacterial infections.[1] The efficient and scalable synthesis of this core structure is therefore of significant interest to the chemical and pharmaceutical industries.

The most common and established method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[2] This reaction typically involves the condensation of an α-haloketone or a related species with a thioamide. For the synthesis of the target compound, this translates to the reaction between an α-halo derivative of methyl or ethyl acetoacetate and thiourea. This guide will explore the practical execution of this synthesis.

Core Synthetic Pathways

The synthesis of this compound predominantly follows the Hantzsch reaction pathway. This can be achieved through two main approaches: a traditional two-step synthesis involving the isolation of an α-halo intermediate, and a more streamlined one-pot synthesis.

Starting Materials

The key starting materials for the synthesis are commercially available and include:

-

β-Ketoester: Methyl acetoacetate or ethyl acetoacetate. The choice of methyl or ethyl ester determines the final ester group on the thiazole ring.

-

Halogenating Agent: Used to form the reactive α-halo-β-ketoester intermediate. Common agents include:

-

N-Bromosuccinimide (NBS)

-

Sulfuryl chloride (SO₂Cl₂)

-

-

Thioamide: Thiourea is used to provide the sulfur atom and the 2-amino group of the thiazole ring.

Alternatively, a pre-halogenated starting material like ethyl 2-chloroacetoacetate can be used directly.[3][4][5][6]

Two-Step Synthesis Pathway

In the two-step approach, the β-ketoester is first halogenated to form an α-halo-β-ketoester, which is then isolated before reacting with thiourea to form the thiazole ring.

This method allows for the purification of the intermediate, which can lead to a cleaner final product, but it is more time-consuming and can result in a lower overall yield due to the additional workup steps.[1]

One-Pot Synthesis Workflow

The one-pot synthesis is an efficient alternative where the halogenation and cyclization reactions are performed sequentially in the same reaction vessel without isolating the intermediate. This approach simplifies the procedure, reduces waste, and can improve the overall yield.[1][2]

This method is often preferred for its operational simplicity and efficiency.[2]

Experimental Protocols

The following sections provide detailed experimental procedures. Note that while the target compound is a methyl ester, many published procedures use the closely related ethyl acetoacetate. The protocol can be adapted for methyl acetoacetate.

One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate[1]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Tetrahydrofuran (THF)

-

Water

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

In a reaction vessel, prepare a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL).

-

Cool the mixture to below 0°C using an ice bath.

-

Slowly add NBS (10.5 g, 0.06 mol) to the cooled mixture.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2 hours. The progress of the halogenation can be monitored by thin-layer chromatography (TLC).

-

Once the ethyl acetoacetate is consumed, add thiourea (3.80 g, 0.05 mol) to the mixture.

-

Heat the reaction mixture to 80°C and maintain this temperature for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add ammonia solution (8.0 mL) to basify the mixture, which will cause the product to precipitate.

-

Stir the resulting yellow suspension at room temperature for 10 minutes.

-

Collect the precipitate by filtration.

-

Wash the filter cake with water (3 x 100 mL).

-

Recrystallize the crude product from ethyl acetate and dry to obtain the pure Ethyl 2-amino-4-methylthiazole-5-carboxylate.

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Reagent Quantities for One-Pot Synthesis

| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |

| Ethyl Acetoacetate | 130.14 | 6.50 | 0.05 | 1.00 |

| N-Bromosuccinimide | 177.98 | 10.5 | 0.06 | 1.20 |

| Thiourea | 76.12 | 3.80 | 0.05 | 1.00 |

Table 2: Reaction Conditions and Yield for One-Pot Synthesis

| Parameter | Value |

| Halogenation Step | |

| Initial Temperature | < 0°C |

| Reaction Temperature | Room Temperature |

| Duration | 2 hours |

| Cyclization Step | |

| Reaction Temperature | 80°C |

| Duration | 2 hours |

| Overall Yield | 72.0% (for Ethyl ester)[1] |

| Melting Point | 178–179°C (for Ethyl ester)[1] |

Conclusion

The Hantzsch thiazole synthesis provides a reliable and effective method for the preparation of this compound. The one-pot synthesis protocol is particularly advantageous for its simplicity and good yields, making it a preferred method for laboratory and potential scale-up production. Researchers can adapt these methodologies to synthesize a variety of 2-aminothiazole derivatives for applications in drug discovery and development. The use of readily available and cost-effective starting materials further enhances the practical utility of this synthetic route.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl 2-chloroacetoacetate | 609-15-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-amino-5-methylthiazole-4-carboxylate and its derivatives. This core scaffold is a key building block in medicinal chemistry, notably as a component of kinase inhibitors used in oncology. This document details established synthetic methodologies, provides explicit experimental protocols, and presents quantitative data for a range of synthesized derivatives.

Introduction

The 2-amino-5-methylthiazole-4-carboxylate scaffold is of significant interest in drug discovery due to its presence in a variety of biologically active compounds. These derivatives have demonstrated a range of therapeutic potential, including anti-cancer, anti-tubercular, and anti-inflammatory activities. Their mechanism of action is often attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways. The well-known multi-kinase inhibitor, Dasatinib, which is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), features a 2-aminothiazole core, highlighting the importance of this structural motif in the development of targeted therapies. This guide will explore the key synthetic routes to access this important class of molecules.

Synthetic Methodologies

The synthesis of this compound and its derivatives is primarily achieved through the Hantzsch thiazole synthesis. Variations of this method, including one-pot procedures, have been developed to improve efficiency and yield.

Hantzsch Thiazole Synthesis

The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or a substituted thiourea. For the synthesis of the target scaffold, this typically involves the reaction of a methyl or ethyl 2-chloro- or 2-bromo-3-oxobutanoate with thiourea.

A common two-step approach involves the initial synthesis of ethyl 2-bromo-3-oxobutanoate from ethyl acetoacetate and a brominating agent like N-bromosuccinimide (NBS), followed by cyclization with thiourea. However, this method can be cumbersome and may result in lower overall yields.[1]

One-Pot Synthesis from Ethyl Acetoacetate

A more efficient and widely adopted method is a one-pot synthesis that combines the bromination and cyclization steps.[1] This approach simplifies the procedure and generally provides good to excellent yields of the desired 2-aminothiazole derivatives. The general workflow for this one-pot synthesis is depicted below.

Experimental Protocols

General One-Pot Procedure for the Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate (Unsubstituted Amine)[1]

Materials:

-

Ethyl acetoacetate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Water

-

Tetrahydrofuran (THF)

-

Ammonia solution (NH₃·H₂O)

-

Ethyl acetate (for recrystallization)

Procedure:

-

To a mixture of ethyl acetoacetate (6.50 g, 0.05 mol) in water (50.0 mL) and THF (20.0 mL) cooled to below 0°C, add N-bromosuccinimide (10.5 g, 0.06 mol, 1.20 equiv.) portion-wise.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Add thiourea (3.80 g, 0.05 mol, 1.00 equiv.) to the reaction mixture.

-

Heat the mixture to 80°C for 2 hours.

-

After cooling to room temperature, filter the mixture to remove any insoluble substances.

-

To the filtrate, add ammonia solution (8.0 mL) to basify.

-

Stir the resulting yellow flocculent precipitate at room temperature for 10 minutes.

-

Filter the precipitate and wash with water (3 x 100 mL).

-

Recrystallize the crude product from ethyl acetate and dry to obtain the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

Synthesis of this compound[2]

This procedure involves a Darzens reaction followed by cyclization with thiourea.

Procedure:

-

The synthesis starts with a Darzens reaction between methyl dichloroacetate and an appropriate aldehyde to afford a mixture of an α-chloro glycidic ester and a β-chloro α-oxoester.

-

This mixture is extracted with diethyl ether and immediately reacted with thiourea dissolved in methanol to generate the methyl ester thiazole.

Synthesis of N-Substituted Derivatives

The one-pot procedure described in section 3.1 can be adapted for the synthesis of N-substituted derivatives by replacing thiourea with the corresponding N-substituted thiourea.[2]

Synthesis of 2-Acetamido Derivatives

The amino group of the core scaffold can be readily acylated.

Procedure for the Synthesis of Methyl 2-(2-bromoacetamido)-5-methylthiazole-4-carboxylate: [3]

-

Dissolve this compound in a suitable solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add bromoacetyl bromide dropwise with stirring.

-

Allow the reaction to proceed to completion (monitor by TLC).

-

Isolate and purify the product, which is obtained as an off-white powder.

Quantitative Data of Synthesized Derivatives

The following table summarizes the quantitative data for a selection of synthesized methyl and ethyl 2-amino-5-methylthiazole-4-carboxylate derivatives.

| R¹ (Ester) | R² (Amine Substituent) | R³ (Position 5) | Yield (%) | Melting Point (°C) | Reference |

| Ethyl | H | Methyl | 72 | 178-179 | [1] |

| Methyl | H | Methyl | 38.3 | 165-168 | [3] |

| Methyl | 2-Bromoacetamido | Methyl | 53.7 | 220-222 | [3] |

| Methyl | H | Phenyl | 20.4 | 218-221 | [3] |

| Methyl | 2-Bromoacetamido | Phenyl | 47.9 | 218-220 | [3] |

| Methyl | H | 3-Chlorophenyl | 50.7 | 229-232 | [3] |

Biological Activity and Signaling Pathways

Derivatives of 2-aminothiazole are known to exhibit potent biological activities, particularly as kinase inhibitors in cancer therapy. The structural similarity of some derivatives to the drug Dasatinib suggests that they may target similar signaling pathways. Dasatinib is a multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and PDGFR, among others. Inhibition of these kinases disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K-Akt and MAPK/ERK pathways.

References

- 1. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct effect of dasatinib on signal transduction pathways associated with a rapid mobilization of cytotoxic lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

"protocol for synthesizing Methyl 2-amino-5-methylthiazole-4-carboxylate in the lab"

Application Notes: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

Introduction this compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a key structural motif found in numerous biologically active molecules. This particular derivative serves as a crucial building block for the synthesis of more complex compounds, including potential anti-tubercular and antineoplastic agents.[1][2][3] Its structure is a modification of the antibiotic thiolactomycin (TLM), and it is explored for developing inhibitors of enzymes like the β-ketoacyl-ACP synthase (mtFabH) in Mycobacterium tuberculosis.[4] The protocol described herein outlines a practical and efficient one-pot laboratory synthesis.

Principle of the Method The synthesis is based on the Hantzsch thiazole synthesis. The modern approach often utilizes a one-pot procedure that combines two key steps: the α-halogenation of a β-ketoester and the subsequent cyclocondensation with a thioamide (in this case, thiourea).[2] The process begins with the bromination of methyl acetoacetate using N-bromosuccinimide (NBS) to form the reactive intermediate, methyl 2-bromo-3-oxobutanoate. Without isolation, this intermediate is reacted with thiourea. The thiourea acts as a nucleophile, attacking the brominated carbon, and subsequent intramolecular condensation and dehydration lead to the formation of the thiazole ring. The final product is isolated after neutralization and purification. This one-pot method is advantageous as it simplifies the experimental procedure, reduces waste, and can lead to good product yields.[1][2]

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Supplier |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | - | Sigma-Aldrich |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | - | Sigma-Aldrich |

| Thiourea | CH₄N₂S | 76.12 | - | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Fisher Scientific |

| Deionized Water | H₂O | 18.02 | - | - |

| Ammonia solution | NH₄OH | 35.04 | 28-30% | Sigma-Aldrich |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | Fisher Scientific |

Procedure This protocol is adapted from an efficient one-pot synthesis for the analogous ethyl ester.[1][2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl acetoacetate (5.81 g, 0.05 mol), deionized water (50.0 mL), and tetrahydrofuran (THF, 20.0 mL).

-

Bromination: Cool the mixture to below 0°C using an ice bath. To this stirred solution, add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction Monitoring: After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The progress of the bromination can be monitored by thin-layer chromatography (TLC).

-

Cyclization: To the reaction mixture, add thiourea (3.80 g, 0.05 mol, 1.0 equiv.).

-

Heating: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours with continuous stirring.

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature. Insoluble by-products, such as succinimide, may precipitate. Filter the mixture to remove these solids. b. Transfer the filtrate to a beaker and slowly add concentrated ammonia solution while stirring until the pH is basic (approx. pH 8-9). c. A yellow solid product will precipitate. Continue stirring for 15 minutes to ensure complete precipitation. d. Collect the solid product by vacuum filtration. e. Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove any remaining salts.

-

Purification: a. Recrystallize the crude product from ethyl acetate to obtain the pure this compound as a pale yellow powder. b. Dry the purified product under vacuum.

Data Summary

Table 1: Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reaction Type | One-pot, two-step | [1][2] |

| Reactant 1 | Methyl Acetoacetate | - |

| Reactant 2 | N-Bromosuccinimide (NBS) | - |

| Reactant 3 | Thiourea | - |

| Solvent | Water / THF | [1] |

| Reaction Temperature | 0°C to 80°C | [1] |

| Reaction Time | ~4 hours | [1] |

| Product Yield | 38.3% (for this compound) | [4] |

| 72.0% (for analogous ethyl ester) | [1] |

Table 2: Product Characterization Data

| Analysis | Result | Reference |

| Appearance | Pale yellow powder | [4] |

| Melting Point | 165–168°C | [4] |

| ¹H NMR (270 MHz, DMSO-d₆) | δ 2.49 (s, 3H), 3.70 (s, 3H), 6.97 (s, 2H) | [4] |

| ¹³C NMR (270 MHz, DMSO-d₆) | δ 12.7, 52.1, 135.2, 137.1, 164.3, 167.5 | [4] |

| IR (υ_max, cm⁻¹) | 3433 (NH stretch, amine), 1688 (C=O stretch, conjugated ester) | [4] |

| Mass Spec. (FTMS-ESI) | Calculated for C₆H₉N₂O₂S (M+H)⁺: 173.0385; Found: 173.0379 | [4] |

Visual Workflow

Caption: One-pot synthesis workflow for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]

- 4. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

The Versatility of a Thiazole Scaffold: Applications of Methyl 2-amino-5-methylthiazole-4-carboxylate in Medicinal Chemistry

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2-amino-5-methylthiazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including a reactive amino group and a modifiable carboxylate moiety on a stable thiazole core, make it an attractive starting material for the development of novel therapeutic agents. This document provides an overview of its applications in medicinal chemistry, focusing on its role in the generation of antimicrobial, anticancer, and kinase inhibitor compounds. Detailed protocols for the synthesis and biological evaluation of derivatives are also presented to facilitate further research and development.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The thiazole nucleus is a common feature in many clinically used antimicrobial drugs, and modifications of this core scaffold have led to the discovery of new compounds with potent antimicrobial properties.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against selected microbial strains.

| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |

| 1a | Schiff base with 2-hydroxybenzaldehyde | Staphylococcus epidermidis | 250 | [1] |

| 1b | Schiff base with 4-methoxybenzaldehyde | Pseudomonas aeruginosa | 375 | [1] |

| 1c | Schiff base with 4-hydroxy-3-methoxybenzaldehyde | Staphylococcus aureus | 250 | [1] |

| 1d | Schiff base with 4-chlorobenzaldehyde | Escherichia coli | 375 | [1] |

| 2a | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa cells | 1.6 ± 0.8 | [2] |

| 3a | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 cells | 4.89 | [2] |

| 3b | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 cells | 4.03 | [2] |

| 4a | Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | [3] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized thiazole derivatives against bacterial strains.

Materials:

-

Synthesized thiazole derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Incubator (37°C)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of each thiazole derivative in DMSO (e.g., 10 mg/mL).

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the compound dilution.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

-

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Applications

The 2-aminothiazole scaffold is a prominent feature in several approved and investigational anticancer drugs. Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds often exert their anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

Quantitative Data Summary: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values of selected thiazole derivatives against different cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 5a | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | A-549 (Lung) | >50 | [4] |

| 5b | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | Bel7402 (Liver) | >50 | [4] |

| 5c | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide | HCT-8 (Colon) | >50 | [4] |

| 6a | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 | [2] |

| 7a | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | H1299 (Lung) | 4.89 | [2] |

| 7b | 4,5,6,7-tetrahydrobenzo[d]thiazole derivative | SHG-44 (Glioma) | 4.03 | [2] |

| 8a | 2-amino-thiazole-5-carboxylic acid phenylamide derivative | RPMI-8226 (Leukemia) | 0.08 (GI50) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity